molecular formula C13H14ClFO B1324784 3-Chloro-5-fluorophenyl cyclohexyl ketone CAS No. 898769-36-3

3-Chloro-5-fluorophenyl cyclohexyl ketone

Cat. No.: B1324784
CAS No.: 898769-36-3
M. Wt: 240.7 g/mol
InChI Key: PBNNQZATDOBFDF-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenyl cyclohexyl ketone is an organic compound with the molecular formula C13H14ClFO It is a ketone derivative characterized by the presence of a cyclohexyl group attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluorophenyl cyclohexyl ketone typically involves the reaction of 3-chloro-5-fluorobenzoyl chloride with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Chloro-5-fluorobenzoyl chloride+CyclohexaneAlCl33-Chloro-5-fluorophenyl cyclohexyl ketone\text{3-Chloro-5-fluorobenzoyl chloride} + \text{Cyclohexane} \xrightarrow{\text{AlCl}_3} \text{this compound} 3-Chloro-5-fluorobenzoyl chloride+CyclohexaneAlCl3​​3-Chloro-5-fluorophenyl cyclohexyl ketone

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorophenyl cyclohexyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-chloro-5-fluorobenzoic acid.

    Reduction: Formation of 3-chloro-5-fluorophenyl cyclohexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-fluorophenyl cyclohexyl ketone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorophenyl cyclohexyl ketone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards molecular targets. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-fluorobenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.

    3-Chloro-5-fluorophenyl methyl ketone: Similar structure but with a methyl group instead of a cyclohexyl group.

    3-Chloro-5-fluorophenyl ethyl ketone: Similar structure but with an ethyl group instead of a cyclohexyl group.

Uniqueness

3-Chloro-5-fluorophenyl cyclohexyl ketone is unique due to the presence of the cyclohexyl group, which can impart different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNNQZATDOBFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642605
Record name (3-Chloro-5-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-36-3
Record name (3-Chloro-5-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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